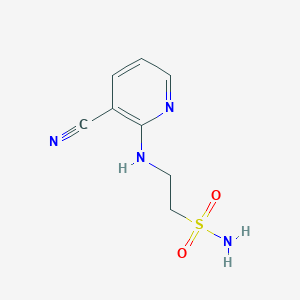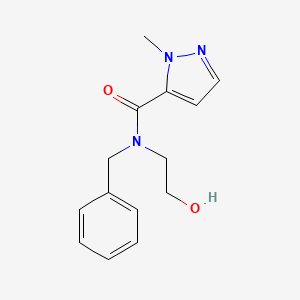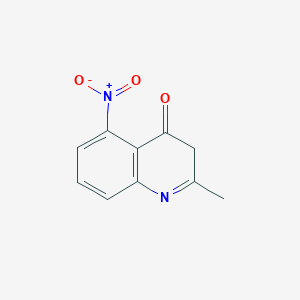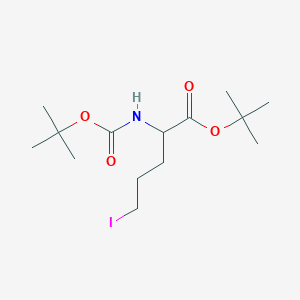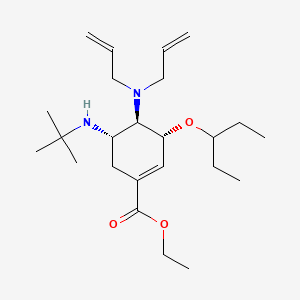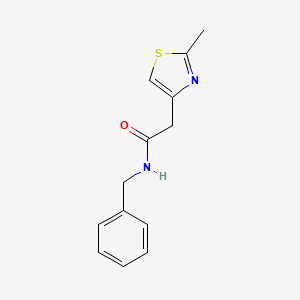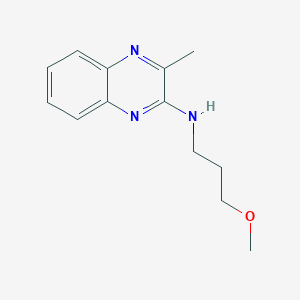
4'-n-Heptyl-4-biphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-n-Heptyl-4-biphenylZinc bromide is an organozinc compound with the molecular formula C19H23BrZn and a molecular weight of 396.6847 . This compound is typically used in organic synthesis and is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-n-Heptyl-4-biphenylZinc bromide typically involves the reaction of 4’-n-Heptyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of 4’-n-Heptyl-4-biphenylZinc bromide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4’-n-Heptyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Catalysts: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
4’-n-Heptyl-4-biphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of conducting polymers and other advanced materials.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 4’-n-Heptyl-4-biphenylZinc bromide in chemical reactions involves the transfer of the heptyl-biphenyl group to a substrate. This transfer is facilitated by the zinc bromide moiety, which acts as a leaving group. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparación Con Compuestos Similares
Similar Compounds
4’-n-Heptyl-4-biphenylmagnesium bromide: Similar in structure but uses magnesium instead of zinc.
4’-n-Heptyl-4-biphenylboronic acid: Used in similar coupling reactions but involves boron instead of zinc.
Uniqueness
4’-n-Heptyl-4-biphenylZinc bromide is unique due to its specific reactivity and stability in various organic reactions. Its use in Suzuki-Miyaura coupling reactions highlights its importance in forming carbon-carbon bonds, which is a critical step in the synthesis of many organic compounds .
Propiedades
Fórmula molecular |
C19H23BrZn |
|---|---|
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
bromozinc(1+);1-heptyl-4-phenylbenzene |
InChI |
InChI=1S/C19H23.BrH.Zn/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18;;/h8-9,11-16H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
TXUTXDDXYNBSEX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


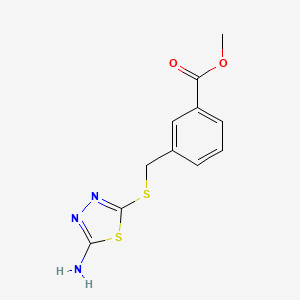
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
